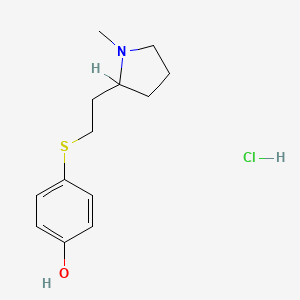

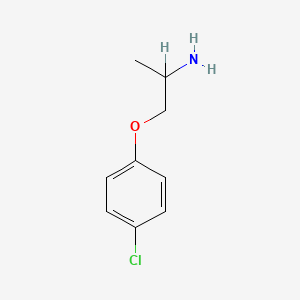

2-(4-氯苯氧基)-1-甲基乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine involves various chemical reactions to introduce different functional groups and to build the desired molecular framework. For instance, the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a compound with a similar structure, was achieved by manipulating the structure of high-affinity sigma receptor ligands, resulting in superpotent sigma ligands with subnanomolar affinity . Another related synthesis involved the reaction of 2-(dialkylamino)ethylamine with 1-chloro-7-methoxy-4-nitro-9-phenoxyacridine, leading to the formation of substituted 1,4-diazepino[5,6,7-kl]acridines as unexpected side products . These syntheses highlight the complexity and the potential for unexpected outcomes in the chemical synthesis of such compounds.

Molecular Structure Analysis

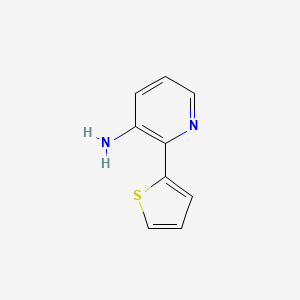

The molecular structure of compounds similar to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine is characterized by the presence of an aromatic ring, typically substituted with halogens or other groups, linked to an amine through an ethyl chain. The structure of substituted 1,4-diazepino[5,6,7-kl]acridines was confirmed using 1H NMR studies, which is a common technique for determining the structure of organic compounds . The precise arrangement of atoms within these molecules is crucial for their biological activity and interaction with biological receptors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include Sulfide etherification, Aminating, and Nenitzescu reactions . These reactions are used to introduce various functional groups into the molecule, such as amines, sulfides, and bromides, which can significantly alter the chemical properties and biological activity of the compound. The reaction conditions, such as temperature and reaction time, are carefully optimized to achieve high yields and desired selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the acid-basic and complexing properties of 2,2-bis[(2,4-dihydroxy-3-methyl-aryl)ethyl]methylamine were characterized by pH metric titration and mathematical simulation of equilibria, indicating the formation of associates and mononuclear complexes with Cu(II) . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents.

科学研究应用

分子构象和结构分析

- β-受体拟态:已对2-苯氧基乙胺的分子构象和结构进行了研究,该化合物在结构上类似于2-(4-氯苯氧基)-1-甲基乙胺。这项研究提供了关于氢键形成、侧链的灵活性以及结合水分子对分子结构的组织影响的见解 (Macleod & Simons, 2004)。

合成化学和反应研究

光学活性噻磷杂环烯合成

通过与苯乙胺反应合成光学活性噻磷杂环烯的研究展示了与2-(4-氯苯氧基)-1-甲基乙胺结构相关的化合物在创造复杂、具有生物学意义的结构方面的潜力 (Khailova et al., 2006)。

有机合成中的环化反应

相关乙胺结构发生环化反应形成复杂有机化合物的能力已得到证明。这表明了这类化合物在合成有机化学中的多功能性 (Zhu et al., 2003)。

妮嗪啶中间体合成

合成N-(6-氯-3-吡啶基)甲基-N-乙基胺的方法,该化合物与2-(4-氯苯氧基)-1-甲基乙胺相关,概述了其作为妮嗪啶生产中间体的重要性,表明了该化合物在创造具有农业意义的化学品方面的潜力 (Hai-bin, 2004)。

光化学和光物理研究

- 光致变色苯氧衍生物合成:合成和研究蒽[2,3-b]呋喃-5,10-二酮的光致变色苯氧衍生物揭示了该化合物在开发具有光诱导性能的材料方面的潜力 (Shchekotikhin et al., 2008)。

安全和危害

未来方向

There are potential future directions for the study and application of “2-(4-Chloro-phenoxy)-1-methyl-ethylamine” and similar compounds. For instance, a paper discusses the potential of developing new derivatives of phenoxy acetamide and its derivatives into potent anti-microbial drugs . Another paper discusses a purification method for a similar compound, 2-chloro-4-(4-chlorophenoxy)acetophenone .

作用机制

Target of Action

It is known that phenoxy herbicides, which this compound is likely a part of, act by mimicking the auxin growth hormone indoleacetic acid (iaa) . Auxins play a crucial role in the growth and behavior of plants .

Mode of Action

Phenoxy herbicides, including 2-(4-Chloro-phenoxy)-1-methyl-ethylamine, function by mimicking the plant growth hormone indoleacetic acid (IAA) . When these herbicides are sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" . This uncontrolled growth is due to the overstimulation of the normal growth processes that are regulated by auxins .

Biochemical Pathways

It is known that phenoxy herbicides, which this compound is likely a part of, affect the pathways regulated by the plant hormone auxin . Auxins regulate various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism .

Result of Action

It is known that phenoxy herbicides, which this compound is likely a part of, cause rapid, uncontrolled growth in broad-leaf plants . This is due to the overstimulation of the normal growth processes that are regulated by auxins .

Action Environment

It is known that the effectiveness of phenoxy herbicides can be influenced by various environmental factors, such as temperature, humidity, and the presence of other chemicals

属性

IUPAC Name |

1-(4-chlorophenoxy)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUVVMITUVCSDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

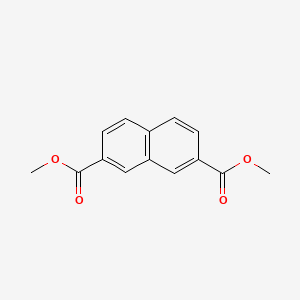

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-phenoxy)-1-methyl-ethylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)